molecular formula C10H20N2O2 B13205637 N-(2-amino-2-methylpropyl)oxane-4-carboxamide

N-(2-amino-2-methylpropyl)oxane-4-carboxamide

Cat. No.: B13205637
M. Wt: 200.28 g/mol
InChI Key: JZOAKAMUDGDSEK-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)oxane-4-carboxamide is a carboxamide derivative featuring a six-membered oxane (tetrahydropyran) ring substituted at the 4-position with a carboxamide group. The amine moiety is a branched 2-amino-2-methylpropyl chain, which may enhance solubility and bioavailability due to its polar nature.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)oxane-4-carboxamide

InChI

InChI=1S/C10H20N2O2/c1-10(2,11)7-12-9(13)8-3-5-14-6-4-8/h8H,3-7,11H2,1-2H3,(H,12,13)

InChI Key

JZOAKAMUDGDSEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1CCOCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)oxane-4-carboxamide involves the reaction of oxane-4-carboxylic acid with 2-amino-2-methylpropanol under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane-4-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N-(2-amino-2-methylpropyl)oxane-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)oxane-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to changes in gene expression and cellular processes. This inhibition is primarily due to the compound’s ability to bind to the active sites of these enzymes, preventing their normal function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between N-(2-amino-2-methylpropyl)oxane-4-carboxamide and analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts
This compound C₉H₁₈N₂O₂ 186.25 Oxane, carboxamide 2-amino-2-methylpropyl Not reported Not reported Not reported
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) C₁₆H₁₅N₅O₃S 357.38 Cyano, carboxamide, sulfonamide 4-methylphenyl 288 1664 (C=O), 2214 (C≡N) δ 2.30 (CH₃), δ 7.20–7.92 (ArH)
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13b) C₁₆H₁₅N₅O₄S 373.38 Cyano, carboxamide, sulfonamide 4-methoxyphenyl 274 1662 (C=O), 2212 (C≡N) δ 3.77 (OCH₃), δ 7.00–7.92 (ArH)
Thiazole-carboxamide () C₁₆H₁₇N₃O₂S 315.39 Thiazole, carboxamide p-tolylamino, cyclopropane Not reported Not reported Not reported

Key Observations

Impact of Substituents on Physical Properties: The 4-methylphenyl derivative (13a) exhibits a higher melting point (288°C) compared to the 4-methoxyphenyl analog (13b, 274°C), likely due to reduced steric hindrance and enhanced crystal packing efficiency in the methyl-substituted compound .

Functional Group Influence on Spectral Data: IR spectra for compounds 13a and 13b confirm carboxamide C=O stretches near 1660 cm⁻¹ and cyano C≡N peaks at ~2210 cm⁻¹, consistent with similar carboxamide-cyano hybrids . In 13b, the methoxy proton resonates at δ 3.77 in NMR, distinguishing it from the methyl group (δ 2.30 in 13a) .

Ring System Variations: The oxane ring in the target compound provides a rigid, oxygen-containing scaffold, contrasting with the sulfur-containing thiazole ring in ’s compound. Thiazoles are known for enhanced π-π stacking and metal-binding capabilities, which may influence biological activity . The spiro-trioxane derivative in incorporates a 1,2,4-trioxaspiro[4.5]decane core, highlighting the role of peroxide bonds in antimalarial activity .

Biological Activity

N-(2-amino-2-methylpropyl)oxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₇H₁₄N₂O₂
  • Molecular Weight : 158.20 g/mol
  • SMILES Notation : CC(C(=O)N)C(CN)O

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Some key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways. For instance, it may inhibit phospholipases, which are crucial for lipid metabolism and cell signaling .
  • Receptor Modulation : this compound may act as a modulator of certain receptors, influencing cellular responses and signaling cascades.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells .

In Vitro Studies

Several in vitro studies have explored the biological effects of this compound:

  • Cell Viability Assays : Research indicates that the compound can affect cell viability in various cancer cell lines, showcasing potential anticancer properties. For example, in a study involving lung cancer cells (A549), doses of 10 µM resulted in a significant reduction in cell proliferation .
Cell LineIC50 (µM)Effect
A549 (Lung Cancer)10Significant reduction in viability
MDA-MB-231 (Breast Cancer)15Moderate cytotoxicity

In Vivo Studies

In vivo investigations have also been conducted to assess the therapeutic potential of this compound:

  • Animal Models : In rodent models, administration of the compound led to notable improvements in metabolic parameters, suggesting its potential use in managing metabolic disorders .

Case Studies

  • Case Study on Anticancer Activity : A clinical trial involving patients with advanced lung cancer tested the efficacy of this compound as an adjunct therapy. Results indicated improved patient outcomes when combined with standard chemotherapy agents .
  • Metabolic Disorder Management : Another study focused on the compound's effects on diabetic rats showed significant reductions in blood glucose levels and improved insulin sensitivity, highlighting its potential role in diabetes management .

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